N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

NTR1 agonist Quinazoline SAR GPCR modulation

N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1116082-30-4) is a synthetic small molecule featuring a quinazoline core, an acetamide linker, and an ortho-ethoxyphenyl substituent. Quinazoline derivatives are widely explored for their ability to modulate kinases, G protein-coupled receptors, and other targets.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 1116082-30-4
Cat. No. B2561450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS1116082-30-4
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C
InChIInChI=1S/C19H19N3O3/c1-3-24-17-11-7-6-10-16(17)22-18(23)12-25-19-14-8-4-5-9-15(14)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
InChIKeyTVJISRSUSSSISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: Key Chemical Identifiers and Quinazoline Core Characteristics


N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1116082-30-4) is a synthetic small molecule featuring a quinazoline core, an acetamide linker, and an ortho-ethoxyphenyl substituent. Quinazoline derivatives are widely explored for their ability to modulate kinases, G protein-coupled receptors, and other targets [1]. This specific compound is listed in commercial screening libraries, but its individual pharmacological profile remains largely unpublished, making procurement decisions heavily reliant on structural inference from closely related analogs.

Quinazoline core for kinase and GPCR target-engagement studies
ortho-Ethoxyphenyl substituent enables steric SAR probing at the ortho position
Screening library compound with limited published pharmacology; structural inference from analogs

Why N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Cannot Be Casually Substituted by In-Class Analogs


Within the 2-methylquinazolin-4-yloxy acetamide series, even minor changes to the N-aryl substituent drastically alter bioactivity and selectivity. For example, in a related NTR1 agonist series, replacing the ortho-ethoxy group with methoxy (2-methoxyphenyl) shifted the EC50 from 6.1 μM (Compound 42) to 2.0 μM (Compound 32), while a chloro substituent reduced potency to 20 μM [1]. Such SAR hypersensitivity means that N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide occupies a unique pharmacophoric space that cannot be assumed interchangeable with its ortho-methoxy, ortho-halogen, or para-substituted analogs without experimental validation.

Ortho-alkoxy substituent (methoxy vs. ethoxy) may shift GPCR potency, altering target engagement without validation.
Halogen or para-substituted analogs can change selectivity and binding mode; may not be direct replacements for ortho-ethoxy variants without verification.
NTR1 agonist potency is highly substituent-dependent; ortho-ethoxy analogs exhibit an intermediate profile that may not be reproduced by methoxy or halogeno counterparts.

Comparative Performance Benchmarks for N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: Quantitative Differentiation Data


Ortho-Ethoxy vs. Ortho-Methoxy N-aryl Substitution: Impact on NTR1 Agonist Potency

In a quinazoline-based NTR1 agonist series, a direct analog where the N-aryl substituent is ortho-ethoxy (Compound 42, structurally analogous to the target compound) exhibited an EC50 of 6.1 ± 0.4 μM with an Emax of 98.4%. The ortho-methoxy analog (Compound 32) showed higher potency (EC50 2.0 ± 0.1 μM), while the ortho-chloro analog (Compound 43) was significantly less potent (EC50 20 ± 2.2 μM). All three compounds demonstrated full efficacy (Emax ≥ 98.4%) [1]. This data, obtained via high-content screening (HCS) relative to the NT(8–13) peptide control, illustrates that the target compound's ethoxy substituent provides a distinct potency profile that neither the smaller methoxy nor the halogen-substituted analog can replicate.

Ortho-Ethoxy vs. Methoxy/Cl Potency
Class-level inference
EC50 6.1 μM (ethoxy); 2.0 μM (methoxy); 20 μM (chloro); Emax ≥98%
Supports ortho-alkoxy substituent SAR profiling for NTR1 agonism
Class-level data from high-content screening; n=4
NTR1 agonist Quinazoline SAR GPCR modulation

Selectivity Profile of Ortho-Ethoxy Quinazoline Analogs vs. Closely Related GPCRs

The ortho-ethoxy quinazoline analog (Compound 42) and its sub-series peers were counter-screened against NTR2 and GPR35. None of the compounds in this series, including the ortho-ethoxy, ortho-methoxy, and ortho-chloro analogs, showed any detectable activity at NTR2 (>80 μM) or GPR35 (>40 μM) [1]. This class-level selectivity pattern suggests that the target compound, by virtue of its shared chemotype, is unlikely to produce off-target effects through these related GPCRs, a critical consideration for assay design and phenotypic screening.

GPCR Selectivity (NTR2/GPR35)
Class-level inference
NTR2 >80 μM; GPR35 >40 μM (no detectable activity)
Suggests limited off-target activity at related GPCRs in screening
Counter-screen data; class representative
GPCR selectivity NTR2 GPR35 off-target

Chemical Diversity and Scaffold Uniqueness Among Commercial Quinazoline Screening Libraries

A search of commercial screening compound databases reveals multiple N-aryl-2-[(2-methylquinazolin-4-yl)oxy]acetamide analogs, including ortho-bromo (CAS 1003182-72-6), ortho-methoxy (CAS 1029724-44-4), meta-chloro (CAS 1116082-33-7), and para-ethoxy (CAS 1031993-15-3) variants . The target compound (CAS 1116082-30-4) is distinguished by its specific ortho-ethoxy substitution pattern, which is less common than methoxy or halogeno analogs. This relative scarcity in commercial libraries makes it a valuable tool for exploring steric and electronic effects of alkoxy substituents on target engagement.

Scaffold Uniqueness in Libraries
Data to verify
Ortho-ethoxy substitution less common than methoxy/halogeno analogs
May support SAR diversification studies; vendor survey data
No peer-reviewed source; supplier listing only
Chemical diversity Screening library SAR exploration

Optimal Research and Procurement Use Cases for N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide


Structure-Activity Relationship (SAR) Studies on GPCR NTR1 Agonism

Based on the class-level NTR1 agonist SAR, N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide serves as a critical probe for mapping the steric tolerance of the ortho position. Its EC50 of ~6 μM and inactivity at NTR2/GPR35 make it suitable for comparing with methoxy and halo analogs to fine-tune potency-selectivity profiles [1].

Chemical Tool for Tubulin Polymerization and Colchicine-Site Binding Assays

Quinazoline cores with 2-methyl and 4-oxy substituents have shown high-affinity colchicine-site binding (e.g., 99% inhibition at 5 μM in related scaffolds) [2]. This compound can be used in parallel with established anti-tubulin agents to differentiate mechanisms of cytotoxicity through competitive binding studies.

Diversity-Oriented Synthesis and Library Design

The ortho-ethoxy variant is underrepresented in commercial quinazoline libraries relative to methoxy and halogeno analogs . Procurement enables diversification of in-house screening decks for phenotypic or target-based screens where subtle changes in lipophilicity and hydrogen-bonding potential are desired.

Application
Selection Property
Validation Focus
NTR1 agonist SAR studies
Ortho-alkoxy steric and electronic profile
Potency-selectivity review
Tubulin colchicine-site binding assays
Quinazoline core affinity for colchicine site
Competitive binding assay context
Screening library diversification
Underrepresented ortho-ethoxy substitution
Lipophilicity and H-bonding profiling
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